
beta-Neuraminic acid
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Overview
Description
Beta-neuraminic acid is a 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid.
Neuraminic acid, also known as neuraminate or O-sialate, belongs to the class of organic compounds known as neuraminic acids. These are carbohydrate derivatives containing a neuraminic acid moiety. Neuraminic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Neuraminic acid has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, neuraminic acid is primarily located in the cytoplasm and myelin sheath. Neuraminic acid is also a parent compound for other transformation products, including but not limited to, N-acetyl-beta-neuraminic acid, legionaminic acid, and N, N-diacetyllegionaminic acid. Outside of the human body, neuraminic acid can be found in soy bean. This makes neuraminic acid a potential biomarker for the consumption of this food product.
Scientific Research Applications
N-acetyl-beta-neuraminic acid, commonly referred to as Neu5Ac, is an N-acyl derivative of neuraminic acid that is found in bacteria and animal glycoproteins, glycolipids, and polysaccharides . It plays significant roles in various physiological and pathological processes, including cellular communication and recognition, bacterial and viral infections, and tumor metastasis .
Scientific Research Applications
N-Acetyl-d-neuraminic acid (Neu5Ac) and its derivatives have potentially useful pharmaceutical applications because of their roles in many physiological and pathological processes .
Antiviral Drug Development
Neu5Ac is a precursor for antiviral drugs such as zanamivir (Neu5Ac2en), which inhibits influenza A and B neuraminidases and prevents infections from viruses such as H1N1 and avian influenza H5N1 .
Glycan Synthesis
Methyl β-Neuraminic Acid, a modified version of neuraminic acid, is utilized in developing synthetic strategies for creating complex glycan structures, which helps to understand the structural and functional diversity of sialylated glycoconjugates in biological systems .
Study of Sialic Acids
Modified sialic acids such as Methyl β-Neuraminic Acid are used to study the biochemical properties and functions of sialic acids, which are important components of glycolipids and glycoproteins in cell membranes . This compound helps researchers study enzymatic pathways involved in the catabolism and biosynthesis of sialic acids and the action of neuraminidases and sialyltransferases . The methyl group in Methyl β-Neuraminic Acid helps protect the molecule from enzymatic degradation, making it a useful tool for studying the receptor binding and stability characteristics of molecules containing sialic acid .
Research on Alzheimer’s Disease
Sialic acid conjugated chitosan complexes are being explored for their ability to attenuate amyloid-beta (Aβ) toxicity, which is associated with Alzheimer’s disease. These complexes may reproduce the clustered sialic acid structure of the cell surface, which has an antibody-like affinity towards Aβ, and compete with the cell surface for Aβ binding .
Bacterial Synthetization
E. coli cells can be engineered to produce Neu5Ac using genes slr1975 and nanA . High amounts of Neu5Ac can be produced by packaging enzymes in engineered bacterium, which reduces side reactions and mass transfer resistance .
Inflammation Research
According to a study in Nature, vegans and lacto-ovo-vegetarians have higher concentrations of Neu5Ac in their adipose tissue compared to non-vegetarians, which may indicate a difference in inflammatory status between the two groups .
Sialic Acid Recognition
Properties
CAS No. |
497-43-8 |
---|---|
Molecular Formula |
C9H17NO8 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9-/m0/s1 |
InChI Key |
CERZMXAJYMMUDR-YOQZMRDMSA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
melting_point |
180.0-182.0°C |
Key on ui other cas no. |
114-04-5 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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